Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate typically involves the following steps:
Fluorination: The fluorine atom at the 4th position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylate group can be introduced through esterification of the corresponding carboxylic acid using ethanol and a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide can yield sulfoxides.
Scientific Research Applications
Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Known for its antibacterial activity.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitubercular, antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data tables.
Overview of Benzothiophene Derivatives
Benzothiophene derivatives are recognized for their diverse biological activities. They exhibit significant effects against various pathogens and have been studied for their roles in cancer therapy and inflammation management. The presence of halogen substituents, such as bromine and fluorine, often enhances their biological efficacy.
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of benzothiophene derivatives, including this compound. Research conducted on related compounds has shown promising results against Mycobacterium tuberculosis (MTB) strains.
Research Findings
- In vitro studies demonstrated that certain benzothiophene derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.56 to 2.83 µg/mL against both active and dormant M. bovis BCG, indicating strong antitubercular activity .
- This compound was found to be particularly effective against multidrug-resistant strains of MTB, with MIC values suggesting enhanced potency compared to standard treatments .
Antimicrobial Activity
Benzothiophene compounds have also been evaluated for their antimicrobial properties against a variety of bacteria and fungi.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of this compound against different microbial strains:
Compound | S. aureus (µg/mL) | E. coli (µg/mL) | B. subtilis (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
---|---|---|---|---|---|
This compound | 0.313 | 0.625 | 0.625 | 0.313 | 0.313 |
Ciprofloxacin | 0.625 | 0.625 | 0.625 | 0.625 | – |
Fluconazole | – | – | – | – | 0.625 |
This data indicates that this compound exhibits comparable or superior antimicrobial activity compared to standard antibiotics .
Anti-inflammatory and Anticancer Activity
Benzothiophene derivatives are also noted for their anti-inflammatory and anticancer properties.
- Anti-inflammatory Effects : Studies suggest that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
- Anticancer Potential : this compound has shown potential in reducing cell viability in various cancer cell lines, indicating its role as a candidate for cancer therapy .
Case Studies
- Antitubercular Efficacy : A study evaluated the efficacy of several benzothiophene derivatives against drug-resistant M. tuberculosis, revealing that compounds similar to this compound had MIC values lower than those of traditional antitubercular drugs like rifampicin and isoniazid .
- Antimicrobial Activity : Another investigation focused on the antimicrobial effects of thiophene derivatives, demonstrating that ethyl substitutions significantly enhance activity against both gram-positive and gram-negative bacteria .
Properties
Molecular Formula |
C11H8BrFO2S |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
ethyl 7-bromo-4-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H8BrFO2S/c1-2-15-11(14)9-5-6-8(13)4-3-7(12)10(6)16-9/h3-5H,2H2,1H3 |
InChI Key |
MLWLNPPBUQQAHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2S1)Br)F |
Origin of Product |
United States |
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